molecular formula C10H14N2OS B183979 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 95211-68-0

2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B183979
CAS No.: 95211-68-0
M. Wt: 210.3 g/mol
InChI Key: LSRQCZCDBRHPHQ-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound with a benzothiophene core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both amino and carboxamide functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylcyclohexanone with sulfur and cyanamide under basic conditions to form the benzothiophene ring system. The resulting intermediate is then subjected to further reactions to introduce the amino and carboxamide groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with molecular targets in biological systems. The amino and carboxamide groups can form hydrogen bonds with proteins, influencing their activity. The benzothiophene core can interact with hydrophobic pockets in enzymes or receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both amino and carboxamide groups in 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide makes it unique compared to its analogs.

Properties

IUPAC Name

2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-5-2-3-6-7(4-5)14-10(12)8(6)9(11)13/h5H,2-4,12H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRQCZCDBRHPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386086
Record name 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95211-68-0
Record name 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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